molecular formula C15H13NO B1314575 1-benzyl-1,3-dihydro-2H-indol-2-one CAS No. 7135-32-2

1-benzyl-1,3-dihydro-2H-indol-2-one

Cat. No. B1314575
CAS RN: 7135-32-2
M. Wt: 223.27 g/mol
InChI Key: QHXKZUNCOGOKRX-UHFFFAOYSA-N
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Description

1-Benzyl-1,3-dihydro-2H-indol-2-one, also known as BDI, is an organic compound belonging to the indole family of molecules. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds, and has a wide range of applications in scientific research.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 1-benzyl-1,3-dihydro-2H-indol-2-one, have been studied for their potential as antiviral agents . Compounds with the indole nucleus have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives to target a broad range of viruses effectively.

Anti-HIV Properties

Research has indicated that certain indole derivatives can be effective against HIV-1 and HIV-2 strains . The ability of these compounds to inhibit virus replication in infected cells makes them a valuable area of study for developing new anti-HIV medications.

Anti-Inflammatory Applications

The indole scaffold is also being explored for its anti-inflammatory properties . Indole-based compounds can modulate inflammatory pathways, which is crucial for treating diseases where inflammation plays a key role .

Anticancer Potential

Indole derivatives have been found to exhibit anticancer activities . Some compounds have shown strong cytotoxicity against various human cancer cell lines, indicating their potential as chemotherapeutic agents . The indole nucleus’s ability to interact with different biological targets makes it a versatile scaffold for anticancer drug design.

Alzheimer’s Disease Treatment

Indolin-2-one derivatives have been designed as acetylcholine esterase (AChE) inhibitors , which are used to treat Alzheimer’s disease (AD) . These compounds can potentially manage AD symptoms by increasing neurotransmitter levels in the brain.

COX-2 Inhibition

The oxindole scaffold, closely related to 1-benzyl-1,3-dihydro-2H-indol-2-one, has been utilized to design inhibitors of the COX-2 enzyme . COX-2 inhibitors can provide relief from pain and inflammation without the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Future Directions

: ChemicalBook: 1-benzyl-1,3-dihydro-2H-indol-2-one : ChemSpider: 1-Benzylindolin-2-one : Design, synthesis, and bioevaluation of novel oxoindolin-2-one derivatives : Supplementary Materials: benzo[e]imidazo[1,2-a]indol-9(10H)-one : Smolecule: 1-benzyl-1,3-dihydro-2H-indol-2-one

properties

IUPAC Name

1-benzyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15-10-13-8-4-5-9-14(13)16(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXKZUNCOGOKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472876
Record name 1-Benzylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-1,3-dihydro-2H-indol-2-one

CAS RN

7135-32-2
Record name 1,3-Dihydro-1-(phenylmethyl)-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7135-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70472876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-benzylisatin (13.0 g, 55 mmol) was mixed with hydrazine hydrate (60 mL) and placed in an oil bath. The mixture was heated in stages to 125° C., becoming first a green sludge, then yellow with clumps of a sticky solid. After a total of 5 h at 125° C., the mixture was cooled and extracted with EtOAc (2×100 mL). The combined organic portions were washed twice with 1.0 M aq. H2SO4, and once each with half-saturated brine then brine, dried over MgSO4, filtered and concentrated to afford a pale yellow solid. Re-precipitation from ether/pentane gave the title compound as an off-white solid (9.6 g, 75%). Spectral data matches literature values (C. Martin and E. M. Carreira, J. Am. Chem. Soc., 2005, 127, 11505-11515).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
ether pentane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Synthesis routes and methods II

Procedure details

N-benzylisatin (13.0 g, 55 mmol) was mixed with hydrazine hydrate (60 mL) and placed in an oil bath. The mixture was heated in stages to 125° C., becoming first a green sludge, then yellow with clumps of a sticky solid. After a total of 5 h at 125° C., the mixture was cooled and extracted with EtOAc (2×100 mL). The combined organic portions were washed twice with 1.0 M aq. H2SO4, and once each with half-saturated brine then brine, dried over MgSO4, filtered and concentrated to afford a pale yellow solid. Re— precipitation from ether/pentane gave the title compound as an off-white solid (9.6 g, 75%). Spectral data matches literature values (C. Martin and E. M. Carreira, J. Am. Chem. Soc., 2005, 127, 11505-11515).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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